![molecular formula C9H12N4O2S B2784346 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea CAS No. 392246-92-3](/img/structure/B2784346.png)
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a hydrazinecarbothioamide moiety
作用機序
Target of Action
N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide, also known as ENTA, is a synthetic compound that has gained attention within the scientific community due to its unique properties and potential applications. The primary targets of ENTA are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
ENTA interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in the suppression of tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells . Molecular docking simulations have supported these findings, revealing favorable binding profiles and interactions within the active sites of the enzymes PI3K, AKT1, and mTOR .
Biochemical Pathways
ENTA affects the PI3K/Akt/mTOR pathway, which is a key biochemical pathway in cell survival and growth . By inhibiting this pathway, ENTA disrupts the normal functioning of cancer cells, leading to their death . This makes ENTA a promising candidate for anticancer therapy .
Pharmacokinetics
. This suggests that ENTA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
ENTA exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects against MCF-7 cancer cell lines, with IC 50 values indicating its effectiveness in inhibiting cell proliferation . Furthermore, ENTA has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with ethyl hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
N-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of an ethyl group.
N-methyl-2-(4-nitrophenyl)hydrazinecarbothioamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group may influence its solubility and interaction with biological targets compared to its analogs.
特性
IUPAC Name |
1-ethyl-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSDLWQYDHMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)

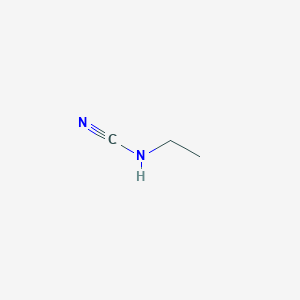

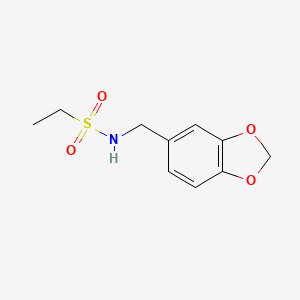
![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
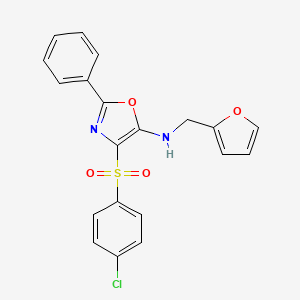
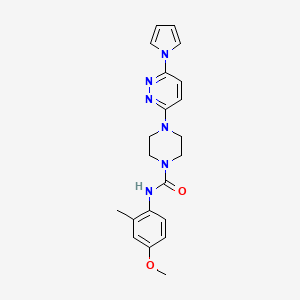
![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2784279.png)
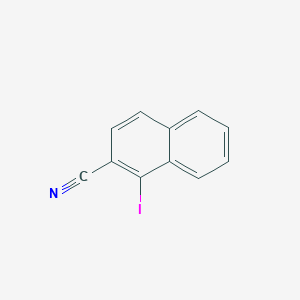
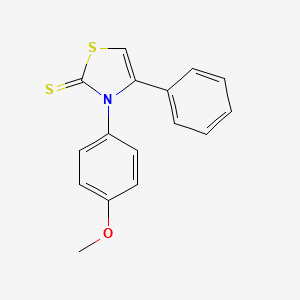
![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)

